Compound Description: This group includes honokiol analogues modified with various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one substituents. Two specific derivatives, 6a and 6p, demonstrated significant antiviral entry activity against SARS-CoV-2 pseudovirus, with 6p exhibiting a higher binding affinity to the human ACE2 protein compared to the parent honokiol compound. []
Relevance: While these derivatives share the 5-phenyl-1,3,4-oxadiazole-2-yl moiety with the target compound, they differ significantly in the linker and the second aromatic ring. Instead of a methylene bridge to a 2-furoate group, these derivatives feature a methylene bridge to a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety, replacing the furan ring with an oxazolone ring. This comparison highlights the structural diversity explored in developing potential antiviral agents based on the 1,3,4-oxadiazole scaffold. []
5-aryl-2-[(α-chloro-α-phenylacetyl/α-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones
Compound Description: This group comprises two classes of compounds derived from 5-aryl-2-amino-1,3,4-oxadiazoles. The first class involves reaction with α-chloro-α-phenylacetyl chloride or α-bromopropionyl bromide, yielding 5-aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa) and 5-aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa), respectively. Further modification of these compounds with ammonium thiocyanate produces the second class, 5-phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt). These compounds demonstrated notable antibacterial activity against Staphylococcus aureus. []
Relevance: The core structure of these compounds, 5-aryl-1,3,4-oxadiazoles, is closely related to the (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, differing primarily in the substituent at the 2-position of the oxadiazole ring. The research on these compounds explores the impact of attaching various amide and thiazolidinone moieties to this position on their antibacterial properties. []
Compound Description: This compound features a pyridazin-3(2H)-one ring linked to the 2-position of a 5-phenyl-1,3,4-oxadiazole ring via a methylene bridge. []
Relevance: This compound is structurally analogous to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, with the key difference being the replacement of the 2-furoate group with a 4-chloro-5-(dimethylamino)pyridazin-3(2H)-one moiety. This modification highlights the exploration of diverse heterocyclic rings as potential pharmacophores in conjunction with the 1,3,4-oxadiazole scaffold. []
Compound Description: This group includes a series of compounds containing both 1,3,4-oxadiazole and 1H-indazole moieties. They are synthesized through a multistep process involving the reaction of indazole with a Mannich base, followed by esterification, hydrazide formation, and finally, cyclization with aromatic carboxylic acids. These compounds have been evaluated for their antimicrobial and nematicidal properties. []
Compound Description: This group comprises naphtho-furan derivatives incorporating a 5-phenyl-1,3,4-oxadiazole-2-yl moiety, specifically N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) and N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5), along with their synthetic precursors. These compounds have shown promising antimicrobial activity. []
Compound Description: This group includes a series of N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides synthesized as potential anti-inflammatory and anti-cancer agents. These compounds were obtained through sodium borohydride reduction of corresponding N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylides. []
Relevance: These compounds share the 1,3,4-oxadiazole ring system with the target compound, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate. The key structural difference lies in the substitution at the 2-position of the oxadiazole ring. Instead of a (phenyl)methyl 2-furoate group, these derivatives feature a (methyl/phenyl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamide moiety. This difference highlights the exploration of various substituents on the oxadiazole ring for developing compounds with potential anti-inflammatory and anti-cancer activities. []
Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a 5-methyl-2-phenyl-1H-imidazole-4-yl group at the 5-position and a thio-1-phenylethan-1-one group at the 2-position. It was synthesized via a multistep process involving the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide, followed by refluxing with phenacyl bromide. []
Relevance: Although this compound shares the 1,3,4-oxadiazole ring with the target compound, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, it exhibits significant structural differences. The 5-position of the oxadiazole ring is substituted with a 5-methyl-2-phenyl-1H-imidazol-4-yl group instead of a phenyl group, and the 2-position is linked to a thio-1-phenylethan-1-one moiety instead of a (phenyl)methyl 2-furoate group. These variations highlight the exploration of diverse heterocyclic and functional group substitutions on the oxadiazole scaffold for potential biological activity. []
Compound Description: This compound represents a hybrid ring system comprising a thiazole ring fused to a benzene ring, with a 5-phenyl-1,3,4-oxadiazole-2-yl moiety attached to the benzene ring. It was synthesized via a two-step process involving the conversion of an ester-containing thiazole ring into its hydrazide derivative, followed by cyclization to form the oxadiazole ring. This compound exhibited significant antibacterial activity. []
Compound Description: This compound features a pyridazin-3(2H)-one ring substituted with a chlorine atom, a morpholine ring, and a (5-phenyl-1,3,4-oxadiazol-2-yl)methyl group at the 2-position. []
Compound Description: This group encompasses various 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones synthesized by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with different alkylating agents. Some of these derivatives exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []
Relevance: These derivatives are structurally related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate through the common 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The main distinction lies in the presence of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system instead of the (phenyl)methyl 2-furoate group. This structural modification emphasizes the exploration of different heterocyclic frameworks and substituents in combination with the 1,3,4-oxadiazole core for potential antimicrobial activity. []
Compound Description: This series includes 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Compound 6e exhibited potent anticonvulsant activity at a low dose (30 mg/kg) in the MES test. []
Compound Description: This compound features a quinazolin-4(3H)-one moiety linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group through a methylamino bridge. It belongs to the class of quinazolinones, which are known for their diverse pharmacological activities. []
Compound Description: This series includes bi-heterocyclic propanamides featuring a 1,3,4-oxadiazole ring connected to a 2-amino-1,3-thiazole ring through a methylene bridge at the 5-position. The 2-position of the oxadiazole ring is linked to a sulfanyl-propanamide moiety with various un/substituted phenyl groups. These compounds displayed promising urease inhibitory activity and low cytotoxicity. []
Compound Description: This group includes a series of 2-methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives (8a–o, 9a–c, 10a–d, and 11a–d) synthesized as potential anticonvulsant agents. These compounds feature a piperazine ring attached to the 5-position of the oxadiazole ring, which is further connected to a phenylpropionitrile moiety. Some of these derivatives, such as 8d, 8e, and 8f, showed potent anticonvulsant activity in the MES test without exhibiting neurotoxicity at the tested doses. []
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones
Compound Description: This study investigated two related compounds: 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (1) and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (2). These compounds are of interest for their potential anticancer activity. Polymorphic structures were identified for both compounds, with three for compound 1 and two for compound 2. These polymorphs exhibited variations in their intermolecular interactions and crystal packing arrangements. []
Compound Description: This study focused on the synthesis and evaluation of novel 5-[[2-(phenyl/p-chlorophenyl)-benzimidazol-1-yl]-methyl]-N-substituted phenyl-1,3,4-oxadiazol-2-amine derivatives (28–45). These compounds exhibited potent antioxidant properties and radical scavenging activities, as demonstrated by their ability to inhibit lipid peroxidation, scavenge DPPH free radicals, and inhibit microsomal ethoxyresorufin O-deethylase (EROD) activity. []
2-(Phenylcarbamoyl)-benzoic acid and 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Compound Description: This study investigated the crystal structures of three geotropically active phthalamic acid derivatives, including 2-(phenylcarbamoyl)-benzoic acid and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid. These compounds exhibited conformational similarities and existed as monomers with intermolecular hydrogen bonding. []
Relevance: The 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is directly relevant to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate, sharing the 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The main difference lies in the replacement of the (phenyl)methyl 2-furoate group with a benzoic acid group at the 2-position of the oxadiazole ring. This comparison highlights the exploration of different carboxylic acid derivatives of 5-phenyl-1,3,4-oxadiazole for potential biological activities. []
Compound Description: This study focused on the design, synthesis, and evaluation of novel 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl) phenyl) quinazolin-4(3H)-ones as potential NMDA receptor inhibitors. The study employed graph theoretical analysis, in silico modeling, and toxicity and metabolism predictions. []
Compound Description: This study investigated a series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives (SD-1–17) designed using a molecular hybridization approach. These compounds were synthesized and tested for their potential as multifunctional agents to combat Alzheimer’s disease. Compounds SD-4 and SD-6 showed promising multi-target inhibitory profiles against hAChE, hBChE, and hBACE-1 enzymes in vitro and exhibited anti-Aβ aggregation potential. []
Compound Description: This study evaluated the in vitro cytotoxicity and cell cycle effects of two novel bis-1,2,4-triazole derivatives, MNP-14 and MNP-16, on human acute lymphoblastic leukemia (MOLT4) and lung cancer cells (A549). MNP-16 demonstrated significant cytotoxicity compared to MNP-14. []
Compound Description: This study focuses on the synthesis and anthelmintic activity of various coumarin-oxadiazole derivatives. These derivatives are characterized by a coumarin ring linked to a 1,3,4-oxadiazole ring at the 3-position. []
Compound Description: This study describes the synthesis and photophysical properties of two novel azaheterocycle-based bolas, which are molecules with two heteroaromatic cores connected by a PEG linker. These molecules, containing a 1,3,4-oxadiazole ring, demonstrated potential as fluorescent chemosensors for electron-deficient species, showing a “turn-off” fluorescence response towards nitro-explosive components and Hg2+ cations. []
Compound Description: This study describes the synthesis and antimicrobial activity of a series of 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (8a-f). These compounds feature a 1,3,4-oxadiazole ring linked to a pyrazole ring through a methylene bridge at the 5-position. []
2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate
Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and connected to a phenyl acetate group at the 2-position. It is a potential bioactive compound. []
Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate. The key structural difference lies in the substituents on the oxadiazole ring. Instead of a phenyl group at the 5-position and a (phenyl)methyl 2-furoate group at the 2-position, this compound has a methyl group and a phenyl acetate group, respectively. This difference highlights the exploration of various substituents on the oxadiazole ring for potential biological activities. []
Compound Description: This series includes (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives (9a-n) synthesized and evaluated for their anticancer and antimicrobial activity. These compounds feature a 5-phenyl-1,3,4-oxadiazol-2-yl moiety linked to an indolizine ring. []
Relevance: These derivatives are structurally related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate through the common 5-phenyl-1,3,4-oxadiazol-2-yl unit. The key distinction lies in the presence of an indolizine ring system connected to the 2-position of the oxadiazole ring, replacing the (phenyl)methyl 2-furoate group. This structural modification highlights the exploration of different heterocyclic frameworks in combination with the 5-phenyl-1,3,4-oxadiazol-2-yl motif for potential anticancer and antimicrobial properties. []
Compound Description: This compound features a 1,3,4-oxadiazole ring attached to a phenyl ring, which is further linked to a pyridine-3-sulfonamide moiety. It is a potential therapeutic agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.